Cas no 134575-06-7 (ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate)
![ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate structure](https://www.kuujia.com/scimg/cas/134575-06-7x500.png)
ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
- LogP
- ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate
- ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
- ethyl rel-(1R,5S,6s)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
- ethyl (1S,5R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
- AKOS005072186
- ethyl (1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
- (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
- Ethyl(1alpha,5alpha,6alpha)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate
- AM805265
- 134575-06-7
- Ethyl (1alpha,5alpha,6alpha)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate
- 846024-42-8
- ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
- MFCD16140349
- (1R,5S,6s)-ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
- SCHEMBL796210
- D97001
- CS-0310271
- trans-Ethyl 3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
- (1R,5S,6r)-ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
- PS-19684
- SCHEMBL19971631
- CS-0036379
- Ethyl (1S,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
- SB20075
- AM805264
- Ethyl (1S,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo-[3.1.0]hexane-6-carboxylate
- CE-0202
- P11858
- Ethylrel-(1r,5s,6s)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
-
- MDL: MFCD16140349
- Inchi: InChI=1S/C15H15NO4/c1-2-20-15(19)12-10-11(12)14(18)16(13(10)17)8-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-,11+,12+
- InChI Key: SFFQYGDIFWFUAF-GDNZZTSVSA-N
- SMILES: [H][C@@]12[C@@H](C(=O)OCC)[C@]1([H])C(=O)N(CC1=CC=CC=C1)C2=O
Computed Properties
- Exact Mass: 273.10010796g/mol
- Monoisotopic Mass: 273.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 63.7Ų
ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC501-50mg |
ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate |
134575-06-7 | 98% | 50mg |
55.0CNY | 2021-07-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011876-5G |
ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate |
134575-06-7 | 97% | 5g |
¥ 627.00 | 2023-04-05 | |
Apollo Scientific | OR929743-25g |
Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate |
134575-06-7 | 97% | 25g |
£595.00 | 2025-02-21 | |
TRC | B125770-5g |
ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate |
134575-06-7 | 5g |
$ 340.00 | 2022-06-07 | ||
abcr | AB269429-1 g |
Ethyl (1S,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, 95%; . |
134575-06-7 | 95% | 1 g |
€124.60 | 2023-07-20 | |
abcr | AB269429-10 g |
Ethyl (1S,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, 95%; . |
134575-06-7 | 95% | 10 g |
€454.40 | 2023-07-20 | |
TRC | B125770-1g |
ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate |
134575-06-7 | 1g |
$ 95.00 | 2022-06-07 | ||
Chemenu | CM106535-100g |
ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate |
134575-06-7 | 95%+ | 100g |
$1385 | 2023-03-07 | |
1PlusChem | 1P00A1Z6-5g |
Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate |
134575-06-7 | 95% | 5g |
$55.00 | 2025-02-25 | |
1PlusChem | 1P00A1Z6-10g |
Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate |
134575-06-7 | 95% | 10g |
$99.00 | 2025-02-25 |
ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate Related Literature
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on ethyl rel-(1R,5S,6r)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Introduction to Ethyl Rel-(1R,5S,6r)-3-Benzyl-2,4-Dioxo-3-Azabicyclo[3.1.0]Hexane-6-Carboxylate (CAS No. 134575-06-7)
Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 134575-06-7, represents a fascinating example of molecular architecture that combines rigid bicyclic frameworks with functionalized heterocyclic moieties. The intricate stereochemistry of this molecule, characterized by its rel-(1R,5S,6r) configuration, makes it a subject of interest for researchers exploring novel pharmacophores and synthetic pathways.
The structure of Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate features a bicyclo[3.1.0]hexane core, which is a motif known for its structural rigidity and potential biological activity. This core is further functionalized with a benzyl group at the 3-position and a carboxylate ester at the 6-position, both of which contribute to the molecule's overall reactivity and interaction with biological targets. The presence of a dioxo group at the 2-position introduces electrophilic centers that can be exploited in various chemical transformations.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery programs. The bicyclo[3.1.0]hexane framework has been explored as a potential pharmacophore in several therapeutic areas due to its ability to mimic natural product structures and exhibit favorable pharmacokinetic properties. The specific stereochemistry of Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate makes it an attractive candidate for further investigation into its biological activity and potential therapeutic applications.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to explore various synthetic pathways and tailor the properties of the resulting derivatives. For instance, the carboxylate ester group can be hydrolyzed to yield a free carboxylic acid, which can then be further functionalized via esterification or amidation reactions.
The benzyl group at the 3-position also offers opportunities for chemical manipulation. It can be removed through catalytic hydrogenation or oxidized to form a benzoic acid derivative, depending on the desired outcome of the synthetic strategy. These modifications highlight the versatility of Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate as a starting material for drug discovery and development.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's reactivity and interactions with biological targets. Molecular modeling studies have been instrumental in predicting how Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate might bind to specific proteins or enzymes within biological systems. These predictions have guided experimental efforts aimed at optimizing its pharmacological properties.
The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the challenges associated with achieving high enantiomeric purity. The synthesis involves multiple steps, including ring formation reactions and stereocontrol techniques that require careful optimization to ensure the desired configuration is obtained throughout the process.
In conclusion, Ethyl rel-(1R,5S,6r)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS No. 134575-06-7) is a remarkable compound with numerous potential applications in pharmaceutical research and development. Its unique structural features and functional groups make it an excellent candidate for further exploration as a lead compound or building block in drug discovery programs.
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